

# exploring the carcinogenic potential of chlorothalonil metabolites

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An In-depth Technical Guide to the Carcinogenic Potential of Chlorothalonil Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Chlorothalonil, a broad-spectrum fungicide, has been the subject of extensive toxicological evaluation due to its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] This classification is primarily based on evidence from animal studies showing the induction of tumors in the kidneys and forestomach of rodents.[3][4][5] The carcinogenic mechanism is complex and not fully elucidated, but it is strongly linked to the biotransformation of chlorothalonil into reactive metabolites. This technical guide provides a comprehensive review of the current scientific understanding of the carcinogenic potential of chlorothalonil and its principal metabolites, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

# Metabolism of Chlorothalonil: The Glutathione Conjugation Pathway

The primary metabolic pathway for **chlorothalonil** in mammals involves conjugation with glutathione (GSH), a critical process in the detoxification of xenobiotics.[3][6] This process, however, can also lead to the formation of nephrotoxic and potentially carcinogenic



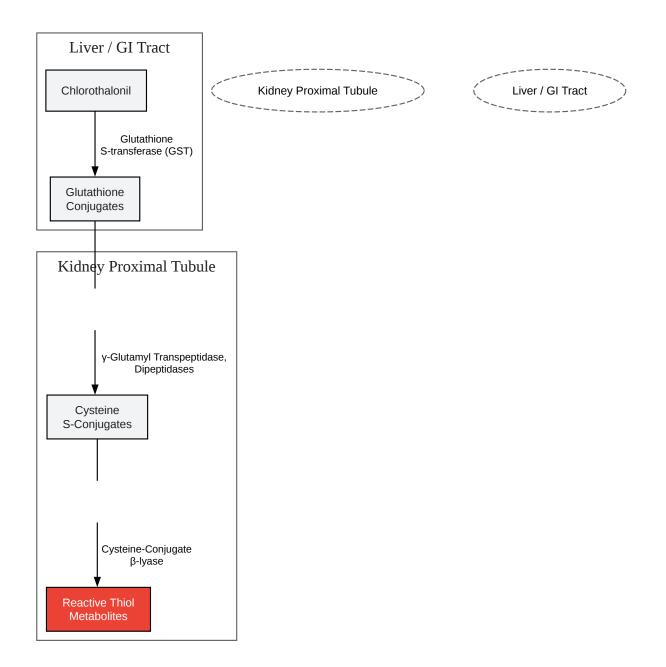




metabolites. The metabolism is initiated in the gastrointestinal tract and liver, where **chlorothalonil** is conjugated with GSH.[3][7] These conjugates are then excreted in the bile and subsequently processed in the kidneys.

In the renal proximal tubules, the glutathione conjugates undergo enzymatic cleavage by  $\gamma$ -glutamyl transpeptidase and dipeptidases to form cysteine S-conjugates.[8] These cysteine conjugates are further metabolized by cysteine-conjugate  $\beta$ -lyase, a key enzyme in this toxification pathway, to produce reactive thiol derivatives (di- and tri-thiols).[3][8] These thiol metabolites are believed to be the ultimate toxicants responsible for the observed kidney damage.[8][9]





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Caption: Metabolic activation of chlorothalonil via the glutathione conjugation pathway.



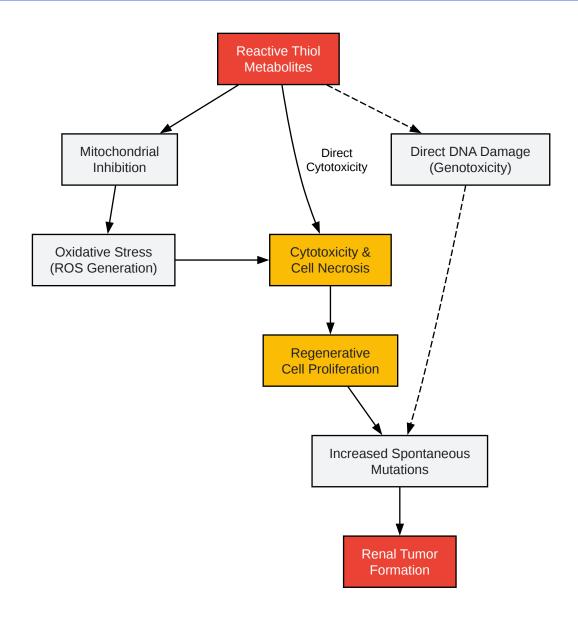
## Carcinogenic Potential of Parent Compound and Metabolites

Animal studies have consistently demonstrated that chronic exposure to high doses of **chlorothalonil** induces tumors in the kidneys and forestomach of rats and mice.[4] The forestomach tumors are generally considered a result of direct irritation, leading to hyperplasia and subsequent tumor development.[1][3] As humans lack a forestomach, the relevance of these findings is debated, but they indicate a potential for gastrointestinal toxicity.[1] The kidney tumors, however, are considered more relevant and are linked to the metabolic activation pathway.

## Proposed Mechanism of Chlorothalonil-Induced Nephrocarcinogenicity

The prevailing hypothesis for **chlorothalonil**-induced kidney tumors is a non-genotoxic, cytotoxicity-driven mechanism.[9][10] The reactive thiol metabolites generated via the  $\beta$ -lyase pathway are highly cytotoxic.[8] They are thought to inhibit mitochondrial respiration, leading to oxidative stress, cellular necrosis, and damage to the proximal tubular cells.[1][9] This sustained cytotoxicity triggers a compensatory, chronic regenerative cell proliferation.[3][8] The increased rate of cell division enhances the likelihood of spontaneous mutations, which can ultimately lead to the formation of renal tubular adenomas and carcinomas.[1] While this cytotoxicity-driven pathway is considered primary, some studies suggest that **chlorothalonil** and its metabolites may also have a genotoxic component, such as causing DNA strand breaks or oxidative DNA damage, which could contribute to carcinogenesis.[1][4][10]





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Caption: Proposed mechanism of chlorothalonil-induced kidney carcinogenesis.

## **Quantitative Carcinogenicity Data: Chlorothalonil**

The following table summarizes key findings from long-term carcinogenicity studies in rodents.



Species/Str ain	Sex	Dose (mg/kg bw/day)	Duration	Findings (Tumor Type and Incidence)	Reference
Rat / Fischer 344	M&F	0, 40, 80, 175	27-30 months	Dose-related increase in renal tubular tumors (adenomas & carcinomas) and forestomach tumors (papillomas & carcinomas) at all doses.	[3]
Mouse / CD-1	M	0, 125, 250, 550	24 months	Increased incidence of renal tubular tumors (6/60, 4/60, 5/60 vs. 0/60 in control for low, int., high dose).	[3][8]
Mouse / CD-1	F	0, 125, 250, 550	24 months	No renal tumors observed.	[8]
Mouse / CD-1	М	1.6, 4.5, 21.3, 91.3	2 years	No renal tumors. Slight increase in forestomach tumors at the highest dose.	[8]



### **Toxicological Profile of Key Metabolites**

SDS-3701 is a significant metabolite found in plants, soil, and ruminants.[11][12] In some assessments, it has been identified as having higher acute and chronic toxicity than the parent compound.[12] However, extensive testing has concluded that SDS-3701 is unlikely to pose a carcinogenic risk to humans due to a lack of genotoxicity in vivo and the absence of carcinogenicity in dedicated animal studies.[11]

Parameter	Value	Species	Study Type	Basis for Value	Reference
ADI	0-0.008 mg/kg bw	-	-	Overall toxicological profile.	[13][14]
ARfD	0.03 mg/kg bw	Rabbit	Development al	Early post- implantation loss at 5 mg/kg bw/day.	[11][13][14]
NOAEL	2.5 mg/kg bw/day	Rabbit	Development al	Based on early post-implantation loss.	[11]
LD50 (Oral)	242–422 mg/kg bw	Rat	Acute	-	[11]

R611965 is a soil metabolite that can be taken up by crops.[12] Toxicological evaluation has shown it to have a lower order of toxicity compared to the parent **chlorothalonil**.[13] It has not been found to be carcinogenic in rodents and shows no evidence of genotoxicity.[15]



Parameter	Value (mg/kg bw/day)	Species	Study Type	Basis for Value	Reference
NOAEL	200	Rat	2-year Chronic/Carci nogenicity	Bilateral retinal atrophy observed at 500 mg/kg bw/day.	[12][15]
NOAEL	1022 (highest dose tested)	Mouse	18-month Carcinogenici ty	No treatment- related effects observed.	[12]
NOAEL	50	Dog	90-day Oral	Reduced body weight gain and watery stools at 500 mg/kg bw/day.	[15]

### **Experimental Protocols**

The assessment of carcinogenic potential relies on a battery of standardized toxicological studies. Below are representative methodologies for carcinogenicity and genotoxicity testing as cited in the evaluation of **chlorothalonil**.

## **Long-Term Toxicity and Carcinogenicity Bioassay**

This protocol is a generalized representation based on studies conducted on **chlorothalonil** and its metabolites.[3][15]

• Objective: To evaluate the chronic toxicity and carcinogenic potential of a test substance following long-term dietary administration.



- Test System: Rodent models, typically Fischer 344 or Sprague-Dawley rats and CD-1 mice (e.g., 60 animals/sex/dose group).
- Administration: The test substance is incorporated into the diet at various concentrations to achieve target daily intake levels (e.g., 0, 80, 200, 500 mg/kg bw/day). Diet analysis is performed regularly to confirm concentration, homogeneity, and stability.
- Duration: Typically 18-24 months for mice and 24-30 months for rats.
- Observations:
  - Clinical: Animals are checked daily for clinical signs of toxicity.
  - Body Weight & Food Consumption: Recorded weekly for the first 13 weeks, then bi-weekly or monthly thereafter.
  - Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 12 months) and at terminal sacrifice for analysis.
  - Pathology: At termination, all animals undergo a complete necropsy. Organ weights are recorded. A comprehensive list of tissues from all animals is preserved and subjected to histopathological examination by a qualified pathologist.
- Data Analysis: Statistical analysis is performed on survival, body weights, clinical pathology data, organ weights, and tumor incidence to determine dose-response relationships and identify No-Observed-Adverse-Effect Levels (NOAELs).



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**Caption:** Generalized workflow for a long-term rodent carcinogenicity bioassay.



### In Vitro Bacterial Reverse Mutation Assay (Ames Test)

This assay is a standard method for evaluating the mutagenic potential of a chemical.

- Objective: To detect gene mutations (point mutations) induced by a test substance.
- Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA), which are engineered to detect different types of mutations.
- Methodology:
  - The assay is conducted with and without an exogenous metabolic activation system (e.g.,
    S9 fraction from rat liver homogenate) to mimic mammalian metabolism.
  - The bacterial tester strains, which require histidine for growth, are exposed to various concentrations of the test substance on a histidine-limited agar plate.
  - Plates are incubated for 48-72 hours.
  - If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form visible colonies.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control. **Chlorothalonil** was not found to be mutagenic in bacterial assays.[3][11]

### Conclusion

The carcinogenic potential of **chlorothalonil** is strongly linked to its metabolic activation in the kidneys. The parent compound is considered a likely carcinogen in rodents, primarily through a cytotoxicity-driven mechanism involving the formation of reactive thiol metabolites in the renal proximal tubules.[3][8][10] This leads to chronic cell injury and regenerative proliferation, which in turn increases the risk of tumor formation.[1]

In contrast, the major metabolites SDS-3701 and R611965 have been extensively studied and are not considered carcinogenic.[11][15] SDS-3701, while demonstrating some systemic



toxicity, was negative for carcinogenicity and in vivo genotoxicity.[11] R611965 exhibits a significantly lower toxicity profile than the parent compound.[13]

The relevance of the rodent kidney tumors to humans is a subject of ongoing discussion, partly due to potential quantitative differences in the activity of key metabolic enzymes like cysteine-conjugate β-lyase between rats and humans.[3][5] Nonetheless, the data underscore the principle that the toxicological and carcinogenic properties of a parent compound can differ significantly from those of its metabolites, necessitating a thorough evaluation of all major biotransformation products in risk assessment.

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